

2-(2-Iodoethoxy)-2-methylpropane: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-(2-Iodoethoxy)-2-methylpropane

CAS No.: 156937-49-4

Cat. No.: B2512784

[Get Quote](#)

Executive Summary

2-(2-Iodoethoxy)-2-methylpropane (CAS 156937-49-4), also known as 1-(tert-butoxy)-2-iodoethane, is a specialized alkylating agent used primarily in medicinal chemistry and organic synthesis.^{[1][2]} It serves as a strategic building block for introducing the tert-butoxyethyl motif ($\text{-CH}_2\text{CH}_2\text{OC(CH}_3)_3$) into target molecules.^{[1][2]}

This compound functions as a "masked" hydroxyethylating agent.^{[1][2]} The iodine atom acts as a highly reactive leaving group for nucleophilic substitution (

), while the tert-butyl ether moiety acts as a robust protecting group for the terminal oxygen. This dual functionality allows researchers to install a solubilizing ether chain that can either be retained to modulate lipophilicity or removed under acidic conditions to reveal a primary alcohol.^{[1][2]}

Chemical Identity & Physicochemical Properties^[1] ^{[2][3][4][5][6]}

The structural uniqueness of **2-(2-iodoethoxy)-2-methylpropane** lies in the balance between the steric bulk of the tert-butyl group and the high reactivity of the primary iodide.[1]

Identity Data[2][7][8]

Property	Value
IUPAC Name	2-(2-Iodoethoxy)-2-methylpropane
Alternative Names	1-(tert-Butoxy)-2-iodoethane; tert-Butyl 2-iodoethyl ether
CAS Number	156937-49-4
Molecular Formula	
Molecular Weight	228.07 g/mol
SMILES	<chem>CC(C)(C)OCCI</chem>
Structure	

Physical Properties

Note: As a specialized intermediate, specific experimental constants are often extrapolated from the chloro-analog and general alkyl iodide trends.[2]

Parameter	Description / Value
Physical State	Colorless to pale yellow liquid
Boiling Point	~60-65 °C at 15 mmHg (Estimated); Decomposes at atmospheric pressure >150°C
Density	~1.4 - 1.5 g/mL (Estimated based on alkyl iodide density trends)
Solubility	Miscible with organic solvents (DCM, THF, Et2O); Immiscible with water
Stability	Light sensitive (liberates); Acid sensitive (cleaves t-butyl group)

Synthesis & Production Protocols

The industrial and laboratory synthesis of **2-(2-iodoethoxy)-2-methylpropane** typically follows a two-step sequence. Direct iodination of alcohols is possible but less common due to the acid sensitivity of the tert-butyl ether.^{[1][2]} The standard route proceeds via the chloride intermediate.

Step 1: Synthesis of 2-(2-Chloroethoxy)-2-methylpropane

This step involves the acid-catalyzed addition of 2-chloroethanol to isobutylene.^{[1][2]}

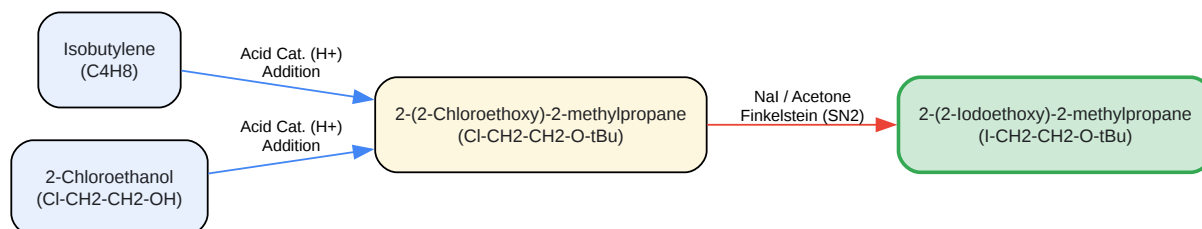
- Reagents: 2-Chloroethanol, Isobutylene (gas), Amberlyst-15 (or cat.).^{[1][2]}
- Mechanism: Protonation of isobutylene generates the tert-butyl cation, which is trapped by the hydroxyl group of 2-chloroethanol.^{[1][2]}
- Protocol:
 - Charge a pressure vessel with 2-chloroethanol (1.0 equiv) and catalyst (Amberlyst-15).^{[1][2]}
 - Cool to 0°C.
 - Bubble Isobutylene (1.2 - 1.5 equiv) into the mixture or pressurize the vessel.
 - Stir at RT for 12-24 hours.
 - Workup: Filter off catalyst. Wash organic layer with sat.^{[1][2]}
to remove acid traces (critical to prevent decomposition).^{[1][2]} Distill under reduced pressure.

Step 2: Finkelstein Reaction (Halogen Exchange)

Conversion of the chloride to the iodide using sodium iodide.

- Reagents: 2-(2-Chloroethoxy)-2-methylpropane, Sodium Iodide (NaI), Acetone or 2-Butanone (MEK).[1][2]
- Mechanism: Classical
substitution driven by the precipitation of NaCl.[1][2]
- Protocol:
 - Dissolve NaI (1.5 equiv) in dry Acetone (0.5 M concentration).
 - Add 2-(2-chloroethoxy)-2-methylpropane (1.0 equiv).[1][2]
 - Reflux for 12–24 hours.[1][2] A white precipitate (NaCl) will form.[1]
 - Monitoring: Check conversion by GC-MS or TLC (iodides typically have lower and stain pink/brown with light).[1][2]
 - Workup:
 - Cool and filter off NaCl solids.[1][2]
 - Concentrate the filtrate.[1][2][3][4]
 - Redissolve residue in Ether/DCM and wash with 10% Sodium Thiosulfate () to remove free iodine (yellow color).[1][2]
 - Dry over
and concentrate.
 - Purification: Vacuum distillation. Store over copper wire to stabilize.

Synthetic Pathway Visualization



[Click to download full resolution via product page](#)

Figure 1: Two-step synthetic route from commodity chemicals to the target alkyl iodide.[1]

Reactivity & Mechanism[4][10][13][14][15]

Nucleophilic Substitution ()

The primary iodide is an excellent electrophile. It reacts readily with nucleophiles (amines, phenoxides, thiols) to install the tert-butoxyethyl chain.[1]

- Rate: Reaction rates are significantly faster than the corresponding bromide or chloride.[1][2]
- Sterics: The tert-butyl group is distant enough (separated by an ethoxy linker) that it does not significantly sterically hinder the attack at the -carbon.[1][2]

Acid Lability (Deprotection)

The tert-butyl ether is acid-sensitive.[1][2]

- Reaction: Treatment with Trifluoroacetic acid (TFA) or HCl generates the isobutylene cation and the free alcohol.[1][2]
- Utility: This allows the molecule to act as a "masked" hydroxyethyl group.[1][2]
 - Pathway:

[1][2]

Stability Concerns

- Elimination (): Strong, bulky bases (e.g.,) may cause elimination of HI to form the vinyl ether (), though substitution is usually favored with good nucleophiles.[1][5]
- Light Sensitivity: The C-I bond is weak (~50 kcal/mol).[1][2] Exposure to light causes homolytic cleavage, generating iodine radicals and turning the liquid brown.

Applications in Drug Discovery[3][16][17] Linker Chemistry (PROTACs & Bioconjugates)

In the development of Proteolysis Targeting Chimeras (PROTACs), linker composition is critical for permeability and solubility.

- Lipophilicity Modulation: The tert-butyl group adds lipophilicity () compared to a hydroxyl group, potentially improving membrane permeability of polar warheads.[1][2]
- PEG Mimetics: The unit mimics a single PEG unit (PEG1).[1][2] This compound is used to build short, defined PEG chains with a hydrophobic cap.[2]

"Masked" Hydroxyethylation

Direct alkylation with 2-iodoethanol is problematic due to the competing nucleophilicity of the alcohol (self-polymerization) or the need for dianion formation.[1]

- Solution: Use **2-(2-iodoethoxy)-2-methylpropane** to alkylate the substrate (e.g., a phenol). [1][2]

- Result: A stable ether intermediate is formed.^{[1][2][6]} If the free alcohol is required later (e.g., for further functionalization or solubility), it is revealed via acid deprotection.

Radiochemistry Precursors

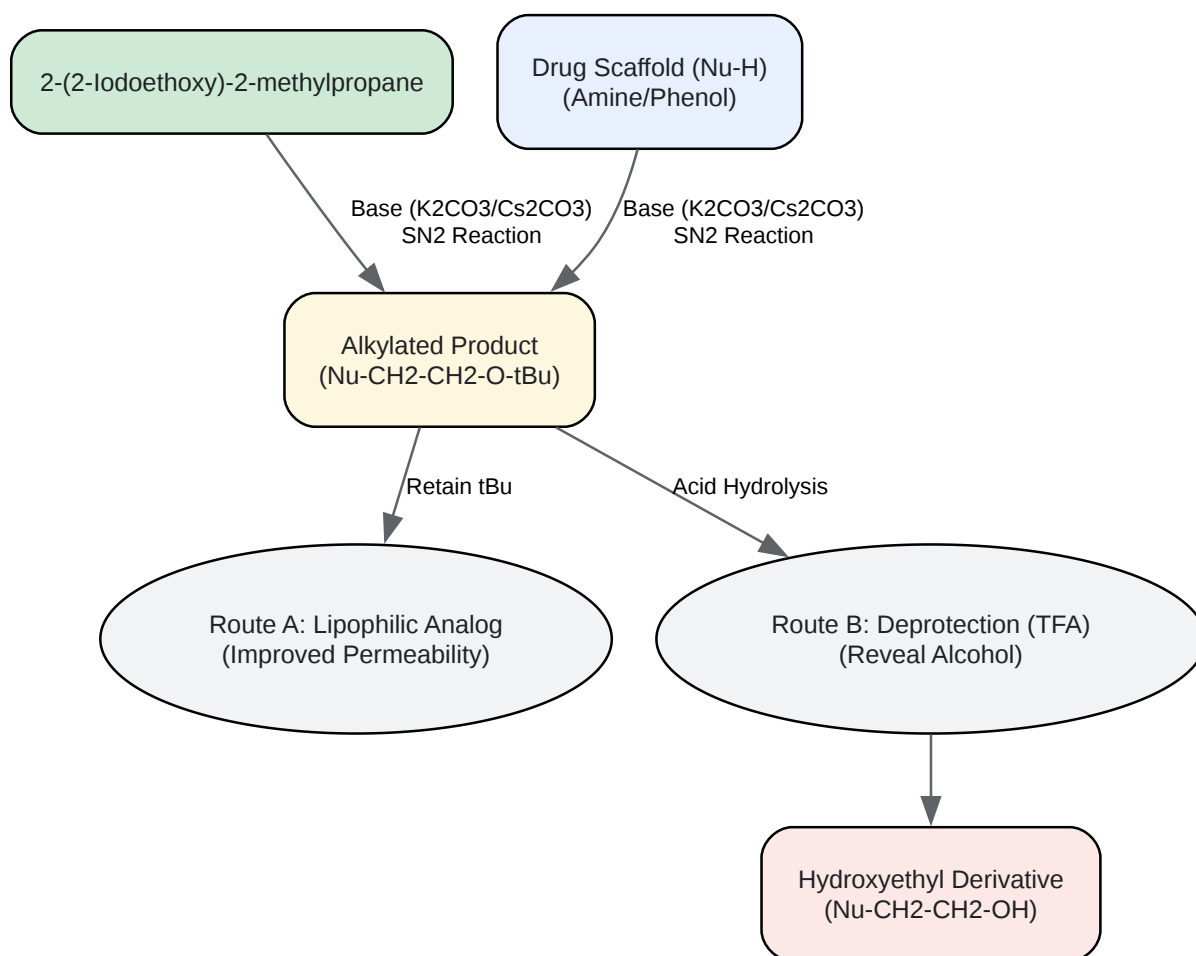
While less common than tosylates, iodo-compounds are used as precursors for Fluorine-18 labeling via nucleophilic substitution (

) with

^[1] The iodide is displaced by fluoride to generate the

-fluoroethoxy moiety, often used in PET tracer development.

Application Workflow



[Click to download full resolution via product page](#)

Figure 2: Strategic utilization of the reagent for lipophilic modification or hydroxyethyl installation.[1]

Handling, Safety, and Storage

Safety Hazards

- Alkylating Agent: Like all primary alkyl iodides, this compound is a potential alkylating agent and should be treated as a suspected carcinogen/mutagen.[1][2] Use only in a fume hood.
- Flammability: Moderate fire hazard.[1][2] Flash point likely <60°C.[1][2]
- Peroxides: As an ether, it has the potential to form explosive peroxides upon prolonged exposure to air.[1][2]

Storage Protocols

- Stabilization: Store with Copper turnings or Silver wool inside the vial. Copper scavenges free iodine radicals, preventing the autocatalytic decomposition that turns the liquid brown.
- Temperature: Store at 2–8°C (Refrigerated).
- Light: Protect from light (Amber glass or foil-wrapped).[1][2]
- Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent peroxide formation and hydrolysis.[1][2]

References

- Synthesis of tert-Butyl Ethers: Beyerman, H. C., & Bontekoe, J. S. (1962).[1][2] Recueil des Travaux Chimiques des Pays-Bas. (Classical acid-catalyzed addition of alcohols to isobutylene).[1][2]
- Finkelstein Reaction Methodology: Smith, M. B., & March, J. (2007).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[2]
- Use in Medicinal Chemistry (Linkers):Journal of Medicinal Chemistry. (General reference for tert-butyl ether linkers in PROTAC design).

- Physical Properties & CAS Data: ChemicalBook. (2025).[1][2] **2-(2-Iodoethoxy)-2-methylpropane** Product Entry. [Link](#)
- Safety of Alkyl Iodides: PubChem. 2-Iodo-2-methylpropane (Analogous Safety Data). [Link](#)[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Iodo-2-methylpropane | C4H9I | CID 11206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Iodo-2-methylpropane | C4H9I | CID 11206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. vaia.com [vaia.com]
- 6. Analyzing 2-Methoxy-2-Methylpropane: Structure, Properties, and Applications [hangdachem.com]
- To cite this document: BenchChem. [2-(2-Iodoethoxy)-2-methylpropane: Structure, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2512784/docs#2-2-iodoethoxy-2-methylpropane-structure-synthesis-and-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)